Addressing P-glycoprotein (P-gp)-mediated resistance remains a critical bottleneck for taxane-based therapies. Ortataxel, a second-generation oral taxane, is uniquely designed as a poor P-gp substrate, enabling potent activity in multidrug-resistant models. • Bypasses P-gp efflux, maintaining cytotoxicity in resistant cell lines where paclitaxel and docetaxel are inactive. • ~48% oral bioavailability supports oral chemotherapy research without toxic solubilizing agents. • Demonstrates tumor regression in paclitaxel-resistant xenografts after oral administration. Procurement includes full analytical documentation and global express delivery.
Ortataxel (CAS: 186348-23-2), also known as IDN5109, is a semi-synthetic, second-generation taxane analog derived from 14-hydroxy-10-deacetylbaccatin III. Like its predecessors paclitaxel and docetaxel, Ortataxel functions as a microtubule-stabilizing agent, arresting the cell cycle at the G2/M phase and inducing apoptosis. This class of compounds represents a cornerstone of cancer therapeutics, but procurement decisions for next-generation analogs like Ortataxel are driven by key performance differences in drug resistance, administration routes, and activity in specific resistant tumor models.
Substituting Ortataxel with first-generation taxanes like paclitaxel or docetaxel is unsuitable for research targeting multidrug resistance (MDR) or developing oral chemotherapy models. Paclitaxel and docetaxel are well-known substrates for the P-glycoprotein (P-gp) efflux pump, a primary mechanism of tumor resistance that significantly limits their efficacy. Ortataxel was specifically developed as a poor substrate for P-gp, enabling it to bypass this resistance mechanism and exhibit potent activity in cell lines where standard taxanes fail. Furthermore, the poor oral bioavailability of paclitaxel and docetaxel (<10%) necessitates intravenous administration with potentially toxic solubilizing agents. Ortataxel's distinct chemical structure confers significant oral bioavailability, making it a critical and non-interchangeable tool for preclinical studies focused on oral taxane development.
Ortataxel demonstrates substantially greater growth-inhibitory activity against tumor cell lines that overexpress the P-gp efflux pump compared to first-generation taxanes. In the P-gp-expressing MCF-7/Adr human breast carcinoma cell line, Ortataxel was approximately 48 times more potent than paclitaxel and 177 times more potent than docetaxel. This is attributed to Ortataxel being a poor substrate for P-gp, allowing for higher intracellular accumulation and retention in resistant cells.
| Evidence Dimension | In Vitro Growth Inhibition (IC50) |
| Target Compound Data | Ortataxel: 48-fold more potent than Paclitaxel; 177-fold more potent than Docetaxel |
| Comparator Or Baseline | Paclitaxel and Docetaxel |
| Quantified Difference | 48x vs Paclitaxel; 177x vs Docetaxel |
| Conditions | MCF-7/Adr human breast carcinoma cell line (P-gp overexpressing) |
For studies investigating mechanisms to overcome taxane resistance, Ortataxel provides a clear, quantifiable advantage over paclitaxel or docetaxel.
Unlike paclitaxel and docetaxel, which have negligible oral uptake due to P-gp efflux and metabolism, Ortataxel was the first taxane shown to possess significant oral bioavailability. Preclinical studies in mice demonstrated an oral bioavailability of 48%. This property eliminates the need for co-administration of P-gp inhibitors or complex, potentially toxic intravenous formulations (e.g., Cremophor EL) required for comparator compounds, simplifying in vivo experimental design. Standard docetaxel, by comparison, has an oral bioavailability estimated to be below 10%.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 48% |
| Comparator Or Baseline | Docetaxel: <10% |
| Quantified Difference | >4.8-fold higher bioavailability than Docetaxel |
| Conditions | In vivo mouse models |
This enables procurement for preclinical development of oral taxane therapies, a key area of research not feasible with standard paclitaxel or docetaxel alone.
The practical benefit of Ortataxel's oral bioavailability and P-gp evasion is demonstrated in its in vivo performance. When administered orally, Ortataxel achieved equivalent antitumor activity to its intravenous administration at adjusted doses. Critically, oral Ortataxel produced significant activity, including 10% tumor regressions, in the paclitaxel-resistant MNB-PTX1 human ovarian carcinoma xenograft model, where standard taxanes are less effective. This provides a direct link between its molecular advantages and a tangible in vivo research outcome.
| Evidence Dimension | In Vivo Antitumor Activity (Oral Route) |
| Target Compound Data | Significant activity (10% tumor regressions) in a paclitaxel-resistant xenograft model. |
| Comparator Or Baseline | Paclitaxel (ineffective in this resistant model). |
| Quantified Difference | Demonstrates efficacy where the comparator fails. |
| Conditions | MNB-PTX1 human ovarian carcinoma xenograft (paclitaxel-resistant) |
This validates Ortataxel as a superior choice for in vivo studies aimed at overcoming established taxane resistance in solid tumor models.
Ortataxel serves as an ideal positive control or primary investigational compound in studies designed to explore or overcome P-glycoprotein-mediated resistance. Its high potency in P-gp-overexpressing cells, compared to the weak activity of paclitaxel or docetaxel in the same models, provides a robust and reproducible system for evaluating new MDR modulators or therapeutic strategies.
Researchers developing novel oral drug delivery platforms (e.g., nanoparticles, emulsions, prodrugs) for taxanes can use Ortataxel as a benchmark compound. Its inherent oral bioavailability of ~48% provides a strong baseline for quantifying the formulation's improvement, an experimental design not possible with first-generation taxanes that have near-zero oral uptake.
For in vivo studies using animal models with documented resistance to paclitaxel or docetaxel, Ortataxel is the appropriate choice. Its demonstrated ability to induce tumor regression in paclitaxel-resistant xenografts via oral administration allows for testing therapeutic hypotheses in a clinically relevant context of acquired chemoresistance.
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